molecular formula C6H5N3 B1224502 Imidazo[1,2-a]pyrazine CAS No. 274-79-3

Imidazo[1,2-a]pyrazine

Cat. No. B1224502
CAS RN: 274-79-3
M. Wt: 119.12 g/mol
InChI Key: MBVAHHOKMIRXLP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine (IP) is a heterocyclic compound containing a five-membered ring of two nitrogen atoms, one carbon atom, and two oxygen atoms. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. IP has been studied extensively for its potential use in a variety of scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Versatile Scaffold in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine has been recognized as a versatile scaffold in organic synthesis and drug development. It is noted for its multifarious biological activities, with particular emphasis on the pattern and position of substitution influencing its applications (Goel, Luxami, & Paul, 2015).

Inhibitor of Aurora Kinases

This compound derivatives have shown promise as inhibitors of Aurora kinases. These kinases play a crucial role in cell division, and their inhibition can be key in cancer treatment strategies. One notable compound, SCH 1473759, demonstrated efficacy in human tumor xenograft mouse models (Yu et al., 2010).

Anti-Cancer Properties

Novel this compound-based inhibitors have been designed, synthesized, and evaluated for their cytotoxic effects on various cancer cell lines. This demonstrates the potential of this compound derivatives in cancer therapy (Myadaraboina et al., 2010).

This compound–Coumarin Hybrids

A new series of this compound–coumarin hybrids were synthesized and screened for in vitro antitumor activities. Combining these two biologically active moieties has shown promising results in expanding the scope of this compound applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties

Studies have indicated that certain this compound derivatives exhibit uterine-relaxing, antibronchospastic, and cardiac-stimulating properties, showcasing their potential in various therapeutic applications (Sablayrolles et al., 1984).

Catalyst-Free Synthesis in Green Solvent

An efficient catalyst-free method for synthesizing imidazo[1,2-a]pyrazines has been developed. This environmentally friendly process allows for the creation of a library of potential anti-inflammatory agents, highlighting the versatility of imidazo[1,2-a]pyrazines in green chemistry (Rao et al., 2018).

Oral Bioavailability Improvements

Research has been conducted to improve the oral bioavailability of this compound derivatives, leading to the development of compounds with good drug exposure levels upon oral dosing and effective in vivo efficacy in mouse xenograft tumor models (Yu et al., 2018).

Heteroannulation Reaction Under Microwave Irradiation

The development of a heteroannulation reaction for imidazo[1,2-a]pyrazines under microwave irradiation in a green solvent has been reported. This method simplifies the synthesis process and enhances molecular diversity, beneficial for drug discovery (Mohan, Rao, & Adimurthy, 2013).

Safety and Hazards

Imidazo[1,2-a]pyrazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. The progress made in synthetic methods and its reactivity and multifarious biological activity should help the scientific community to bring about future developments .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrazine has been found to exhibit significant anticancer activity . The compound’s primary targets are cancer cells, including laryngeal carcinoma cell line (Hep-2), hepatocellular carcinoma cell line (HepG2), human skin cancer cell line (A375), and breast cancer cell line (MCF-7) . These cells play a crucial role in the progression of various types of cancers.

Mode of Action

This compound interacts with its targets by inducing changes at the molecular level. For instance, it has been observed to induce clustering of the viral nucleoprotein . This interaction disrupts the normal functioning of the target cells, leading to their eventual death .

Biochemical Pathways

It is known that the compound’s anticancer activity is linked to its ability to interfere with the normal functioning of cancer cells

Pharmacokinetics

It is known that the compound exhibits good yields in synthesis , suggesting that it may have favorable bioavailability.

Result of Action

The primary result of this compound’s action is the death of cancer cells . The compound has been found to exhibit significant anticancer activity against various cancer cell lines . In vitro experimental results revealed that compound 12b, a derivative of this compound, is a promising lead with IC 50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine at room temperature Changes in temperature or other environmental conditions could potentially affect the compound’s synthesis and, consequently, its action and efficacy

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyrazine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been found to exhibit significant anticancer activity by interacting with enzymes involved in cell proliferation and apoptosis . For instance, this compound derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound can bind to DNA, thereby affecting gene expression and cellular functions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, this compound can modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to conformational changes and inhibition of enzyme activity . For example, its interaction with CDKs results in the inhibition of cell cycle progression . Additionally, this compound can bind to DNA, causing changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . Additionally, this compound can localize in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes .

properties

IUPAC Name

imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-3-9-4-2-8-6(9)5-7-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVAHHOKMIRXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378007
Record name imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

274-79-3
Record name Imidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyrazine
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Synthesis routes and methods I

Procedure details

To a solution of aminopyrazine (5 g, 53 mol, 1 eq.) in ethanol (212 ml) was added bromoacetaldehyde diethylacetal (12 ml, 80 mol, 1.5 eq.) and HBr (48%, 26.5 ml). The mixture was heated at 70–80° C. for 17 hours. The mixture was then cooled to rt (room temperature), then a mixture of 1N NaOH (200 ml) and 20% IPA/DCM (isopropyl alcohol/Dichloromethane) was added to the reaction mixture. The combined organic layer was dried over sodium sulfate and concentrated to afford 5.9 g of brown solid of imidazo[1,2-a]pyrazine (yield 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
26.5 mL
Type
reactant
Reaction Step One
Quantity
212 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
IPA DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A round bottom set up with reflux condenser was charged with pyrazin-2-amine (1000 mg, 10.52 mmol), 2-chloroacetaldehyde (˜50% wt) (2.03 ml, 31.55 mmol), and EtOH (23 mL) and heated under reflux overnight. Next day LC/MS showed completion. The mixture was concentrated and passed through a plug of silica (solvent used: 1% MeOH/DCM) to afford imidazo[1,2-a]pyrazine as off-white solid. MS [M+H]=120.1; Calc'd for C6H5N3: 119.1
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of aminopyrazine (1 g, 10.5 mmol) and chloroacetaldehyde (50% wt in H2O; 1.98 g, 12.6 mmol) in 1.6 mL of EtOH was heated at 90° C. in a sealed tube for 5 h. Upon cooling to ambient temperature, the reaction mixture was concentrated and diluted with dichloromethane (DCM). The organic layer washed with saturated aqueous NaHCO3 then dried over MgSO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with 10% MeOH/DCM) to provide 0.8 g of product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Aminopyrazine (100 mg, 1.1 mmol) and bromoacetaldehyde dimethylacetal (253 mg, 1.6 mmol) were dissolved in ethanol (4.5 ml), hydrobromic acid (48%, 0.5 ml) added and the mixture was heated under reflux for 18 h. The solution was allowed to cool to room temperature then pre-adsorbed directly onto silica. Purification by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-4%) gave imidazo[1,2-α]pyrazine (90 mg, 72%) as a white crystalline solid: δH (360 MHz, CDCl3) 6.70 (1H, s), 7.82 (1H, s), 7.88 (1H, d, J 4), 8.29 (1H, d, J 4), 9.12 (1H, s).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Pyrazin-2-amine 4a (5 g, 52 mmol) was dissolved in a 40% 2-chloroacetaldehyde solution (15 mL, 78 mmol), followed by addition of sodium bicarbonate (6.60 g, 78 mmol). After stirring for 48 hours at 100° C., the reaction mixture was cooled to room temperature, added with 100 mL of a saturated potassium carbonate solution, and extracted with dichloromethane (100 mL×3). The organic phase was combined, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to obtain imidazo[1,2-a]pyrazine 4b (3 g, yield 50.0%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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